![molecular formula C8H18B2Cl4Si2 B14333774 [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) CAS No. 105663-67-0](/img/structure/B14333774.png)
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is a unique organosilicon compound characterized by its dichloroboranyl and trimethylsilane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) typically involves the reaction of dichloroborane with ethene-1,1-diyl bis(trimethylsilane) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloroboranyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of borohydrides.
Substitution: Formation of substituted boron compounds.
科学的研究の応用
Chemistry
In chemistry, [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is used as a precursor for the synthesis of various boron-containing compounds. It is also employed in the development of new materials with unique properties.
Biology
Medicine
In medicine, boron-containing compounds are investigated for their potential use in cancer treatment, particularly in boron neutron capture therapy (BNCT).
Industry
Industrially, [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is used in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.
作用機序
The mechanism of action of [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) involves its interaction with various molecular targets. The dichloroboranyl groups can form stable complexes with other molecules, influencing their reactivity and stability. The trimethylsilane groups provide steric protection, enhancing the compound’s stability and reactivity in various chemical environments.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
Vanillin acetate: Used in the preparation of various organic compounds.
Sulbactam related compound E: Used in pharmaceutical applications.
Uniqueness
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is unique due to its combination of dichloroboranyl and trimethylsilane groups, which confer distinct chemical properties. This combination allows for versatile reactivity and stability, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
105663-67-0 |
|---|---|
分子式 |
C8H18B2Cl4Si2 |
分子量 |
333.8 g/mol |
IUPAC名 |
[2,2-bis(dichloroboranyl)-1-trimethylsilylethenyl]-trimethylsilane |
InChI |
InChI=1S/C8H18B2Cl4Si2/c1-15(2,3)8(16(4,5)6)7(9(11)12)10(13)14/h1-6H3 |
InChIキー |
BRVOMWLJIJRCRD-UHFFFAOYSA-N |
正規SMILES |
B(C(=C([Si](C)(C)C)[Si](C)(C)C)B(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


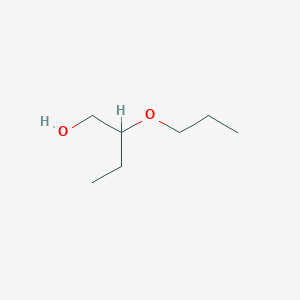
![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
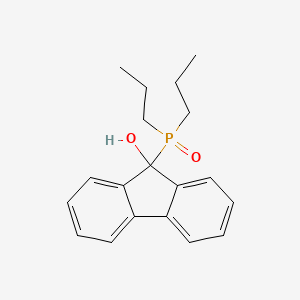
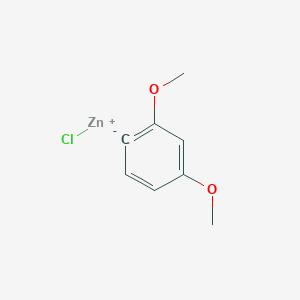
![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
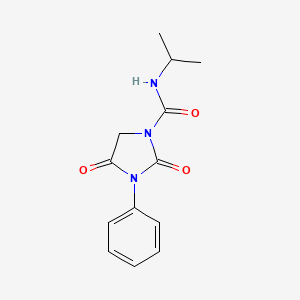
![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)
![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
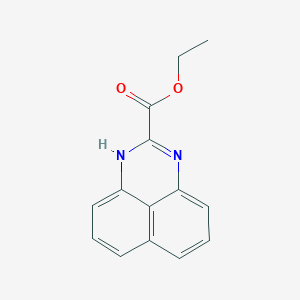
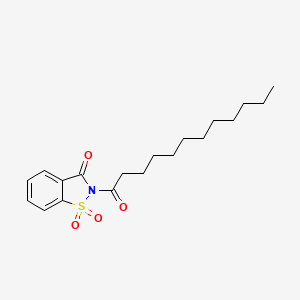
![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
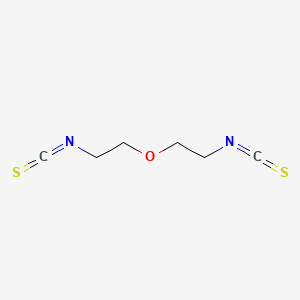
![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
